molecular formula C21H22N2O3 B2814487 7-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzofuran-2-carboxamide CAS No. 1797899-07-0

7-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2814487
CAS RN: 1797899-07-0
M. Wt: 350.418
InChI Key: MNAGUUVYSKIVCB-UHFFFAOYSA-N
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Description

The compound “7-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This particular derivative has been synthesized and evaluated for its neuroprotective and antioxidant activities .


Synthesis Analysis

The synthesis of this compound involves the creation of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives in moderate to good yields . The synthesis process was evaluated using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays .


Molecular Structure Analysis

The molecular structure of this compound is composed of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has -CH3 substitution at R2 position and -OH substitution at R3 position .

Scientific Research Applications

Neuroprotective and Antioxidant Effects

A study evaluated the neuroprotective and antioxidant activities of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. These compounds showed significant protection against NMDA-induced excitotoxic neuronal cell damage and demonstrated potent antioxidant activities, suggesting their potential as therapeutic agents for neurodegenerative diseases (Cho et al., 2015).

Sigma Receptor Ligands

Another research focus is the synthesis of benzofuran-2-carboxamide ligands as selective ligands for sigma receptors. These compounds exhibit high affinity at sigma-1 receptors, suggesting their potential for the development of new pharmacological tools or therapeutic agents targeting sigma receptors (Marriott et al., 2012).

Antimicrobial Activity

Benzofuran derivatives, including those related to the structure of 7-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzofuran-2-carboxamide, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown promising activity against various bacterial strains, indicating their potential as antimicrobial agents (Idrees et al., 2019).

Mechanism of Action

The compound exhibits considerable protection against NMDA-induced excitotoxic neuronal cell damage . It has been found to scavenge 1,1-diphenyl-2-picrylhydrazyl radicals and inhibit in vitro lipid peroxidation in rat brain homogenate .

Future Directions

The compound with -CH3 substitution at R2 and -OH substitution at R3 positions of the benzofuran moiety might serve as the lead exhibiting potent anti-excitotoxic, ROS scavenging, and antioxidant activities . Further synthesis and evaluation will be necessary to confirm this possibility .

properties

IUPAC Name

7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-25-18-11-5-7-15-13-19(26-20(15)18)21(24)22-14-17-10-6-12-23(17)16-8-3-2-4-9-16/h2-5,7-9,11,13,17H,6,10,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAGUUVYSKIVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzofuran-2-carboxamide

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